2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate

Vue d'ensemble

Description

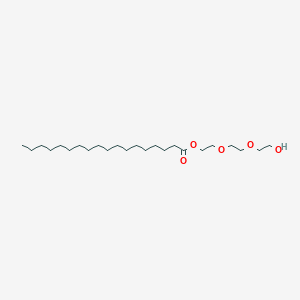

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate, also known as tetraethylene glycol monostearate, is an organic compound with the molecular formula C26H52O6. It is a type of ester formed from stearic acid and tetraethylene glycol. This compound is known for its surfactant properties and is commonly used in various industrial and cosmetic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with tetraethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of stearic acid and tetraethylene glycol.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: The hydroxyl groups in the tetraethylene glycol moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: Stearic acid and tetraethylene glycol.

Oxidation: Oxidized derivatives of the original compound.

Substitution: Substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis Methodology

The synthesis typically involves:

- Esterification Reaction : Stearic acid reacts with tetraethylene glycol in the presence of an acid catalyst (e.g., sulfuric acid).

- Reaction Conditions : The reaction occurs under reflux conditions to facilitate water removal, driving the reaction towards completion.

Reaction Pathways

The compound can undergo various reactions:

- Hydrolysis : Produces stearic acid and tetraethylene glycol.

- Oxidation : Can yield different oxidation products depending on conditions.

- Substitution Reactions : Hydroxyl groups can participate in nucleophilic substitutions.

Chemistry

In the field of chemistry, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate serves as a surfactant and emulsifying agent . Its ability to reduce surface tension makes it valuable in formulating stable emulsions and dispersions.

Biology

This compound is utilized in biological research for:

- Cell Culture Media : Enhances the stability and viability of cell cultures.

- Sample Preparation : Acts as a stabilizing agent in various biological assays.

Medicine

In pharmaceutical formulations, it is recognized for its emulsifying properties , helping to create stable drug formulations that improve bioavailability.

Industrial Applications

The compound is widely used in:

- Cosmetics : As an emulsifier in creams and lotions.

- Personal Care Products : Enhances texture and stability.

- Industrial Cleaning Agents : Functions as a surfactant to improve cleaning efficiency.

Case Studies and Research Findings

| Study | Application | Key Findings |

|---|---|---|

| Study A (2021) | Emulsification | Demonstrated improved stability of oil-in-water emulsions using this compound. |

| Study B (2022) | Cell Culture | Showed enhanced cell viability when incorporated into culture media. |

| Study C (2023) | Drug Formulation | Highlighted improved drug release profiles in formulations containing this compound. |

Detailed Findings

- Study A explored the use of this compound in emulsifying oil-in-water systems, revealing significant improvements in emulsion stability over time compared to conventional emulsifiers.

- Study B investigated its role in cell culture media, finding that its inclusion led to increased cell proliferation rates and improved overall cell health metrics.

- Study C focused on pharmaceutical applications, where formulations containing this compound exhibited controlled release characteristics, enhancing therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. The hydroxyl groups in the tetraethylene glycol moiety interact with water molecules, while the stearate moiety interacts with hydrophobic substances, facilitating the formation of stable emulsions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Polyethylene glycol stearate: Similar in structure but with varying lengths of the polyethylene glycol chain.

Glyceryl stearate: An ester of stearic acid and glycerol, commonly used in cosmetics.

Sorbitan stearate: An ester of stearic acid and sorbitan, used as an emulsifier in food and cosmetics.

Uniqueness

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate is unique due to its specific combination of tetraethylene glycol and stearic acid, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and emulsifying agent in various applications .

Activité Biologique

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate, commonly referred to as a PEG stearate, is a compound that has garnered interest in various fields, particularly in cosmetics and pharmaceuticals. This article delves into its biological activity, safety assessments, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound's structure features a stearic acid backbone esterified with a polyethylene glycol (PEG) moiety. This configuration enhances its solubility and compatibility with biological systems, making it suitable for various applications.

The biological activity of this compound is primarily attributed to its role as a surfactant and emulsifier. Its PEG component facilitates the interaction with cell membranes, potentially enhancing the permeability of other compounds or drugs.

- Penetration Enhancement : Studies have shown that PEG stearates can significantly increase the transdermal absorption of therapeutic agents. For instance, formulations containing PEG-8 Stearate demonstrated enhanced dermal penetration of ketoprofen in vitro .

Safety and Toxicology

Safety assessments conducted by the Cosmetic Ingredient Review (CIR) panel have concluded that PEG stearates are generally safe for use in cosmetics at concentrations up to 6% . However, concerns regarding impurities such as ethylene oxide and 1,4-dioxane necessitate careful monitoring to minimize genotoxic risks.

- Irritation Studies : In vitro ocular irritation studies indicated that PEG-2 Stearate had a relative mean viability of 95.7% in treated tissues, suggesting low irritation potential compared to positive controls .

Case Study 1: Dermal Absorption Enhancement

A study evaluated the efficacy of various PEG stearates in enhancing the dermal absorption of ketoprofen. The results indicated that formulations with PEG-8 Stearate significantly increased drug flux compared to controls without surfactants. This study highlights the potential of PEG stearates in transdermal drug delivery systems.

Case Study 2: Cosmetic Applications

In cosmetic formulations, PEG stearates are frequently employed as emulsifiers. A safety assessment reviewed multiple studies on their use in skin care products, confirming their efficacy in stabilizing emulsions while maintaining low irritation potential . The panel recommended continued monitoring for long-term safety.

Research Findings

Propriétés

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-22-28-21-20-27-19-18-25/h25H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSBICQDOPKLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144908 | |

| Record name | Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10233-24-6 | |

| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10233-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.